molecular formula C15H17ClN2OS B1402742 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride CAS No. 1361111-28-5

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride

Cat. No.: B1402742
CAS No.: 1361111-28-5
M. Wt: 308.8 g/mol
InChI Key: ZRURTYWPWUIKMH-UHFFFAOYSA-N
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Description

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride is a heterocyclic compound that features a piperazine ring substituted with a thiophene-benzyl group

Scientific Research Applications

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “4-(Thiophen-2-yl)benzaldehyde” indicates a signal word of warning . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Thiophene-Benzyl Group: The thiophene-benzyl group can be introduced via a nucleophilic substitution reaction where a thiophene-benzyl halide reacts with the piperazine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Thiophen-2-yl)benzaldehyde: Shares the thiophene-benzyl structure but lacks the piperazine ring.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride is unique due to the combination of the thiophene-benzyl group and the piperazine ring, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[(4-thiophen-2-ylphenyl)methyl]piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS.ClH/c18-15-13(16-7-8-17-15)10-11-3-5-12(6-4-11)14-2-1-9-19-14;/h1-6,9,13,16H,7-8,10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRURTYWPWUIKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride
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Reactant of Route 6
3-(4-Thiophen-2-yl-benzyl)-piperazin-2-one hydrochloride

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